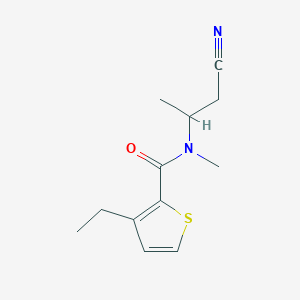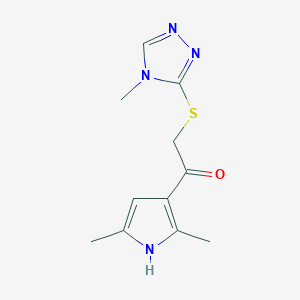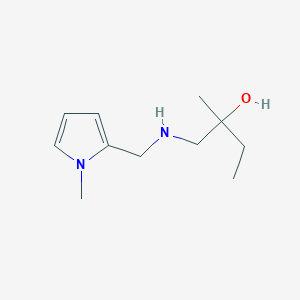
2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol is a complex organic compound that features a pyrrole ring, a secondary amine, and a tertiary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol typically involves the condensation of a pyrrole derivative with an appropriate amine and subsequent reduction. The reaction conditions often include the use of a strong base and a reducing agent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, reduced pyrrole derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol is unique due to its combination of a pyrrole ring, a secondary amine, and a tertiary alcohol. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-methyl-1-[(1-methylpyrrol-2-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H20N2O/c1-4-11(2,14)9-12-8-10-6-5-7-13(10)3/h5-7,12,14H,4,8-9H2,1-3H3 |
Clé InChI |
AEQUILNRWZWODD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CNCC1=CC=CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







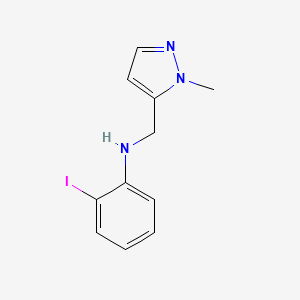
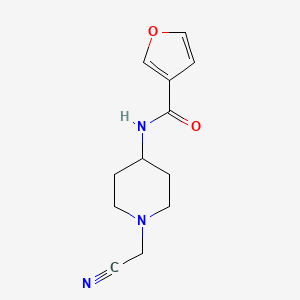



![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
